molecular formula C13H10N2O4 B099494 Anthranilic acid, N-(m-nitrophenyl)- CAS No. 27693-70-5

Anthranilic acid, N-(m-nitrophenyl)-

Cat. No. B099494
CAS RN: 27693-70-5
M. Wt: 258.23 g/mol
InChI Key: NBJRFLIUYUFOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthranilic acid, N-(m-nitrophenyl)-, also known as 3-nitroanthranilic acid or 3-NAA, is a chemical compound that belongs to the class of nitroaromatic compounds. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of anthranilic acid, N-(m-nitrophenyl)- is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to interact with DNA and RNA, leading to changes in their structure and function.

Biochemical And Physiological Effects

Anthranilic acid, N-(m-nitrophenyl)- has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications. It has also been shown to affect the activity of various enzymes and proteins, leading to changes in cellular metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using anthranilic acid, N-(m-nitrophenyl)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on anthranilic acid, N-(m-nitrophenyl)-. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.

Synthesis Methods

Anthranilic acid, N-(m-nitrophenyl)- can be synthesized through several methods, including the reaction between 3-nitroaniline and phthalic anhydride in the presence of a catalyst. Another method involves the reaction between 3-nitroaniline and maleic anhydride in the presence of a solvent.

Scientific Research Applications

Anthranilic acid, N-(m-nitrophenyl)- has been extensively studied for its potential applications in different fields of scientific research. It has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It has also been used as a probe for studying the binding properties of proteins and nucleic acids.

properties

CAS RN

27693-70-5

Product Name

Anthranilic acid, N-(m-nitrophenyl)-

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-(3-nitroanilino)benzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-6-1-2-7-12(11)14-9-4-3-5-10(8-9)15(18)19/h1-8,14H,(H,16,17)

InChI Key

NBJRFLIUYUFOIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)[N+](=O)[O-]

Other CAS RN

27693-70-5

Pictograms

Irritant

Origin of Product

United States

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